1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE
Description
This compound features a [1,2,3]triazolo[1,5-a]quinazolin core modified with a 4-bromobenzenesulfonyl group at position 3 and a pyrrolidin-2-one moiety connected via a 3-aminopropyl linker (InChI Key: ALPBOUKITXBOCV-UHFFFAOYSA-N ).
Properties
IUPAC Name |
1-[3-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3S/c23-15-8-10-16(11-9-15)33(31,32)22-21-25-20(24-12-4-14-28-13-3-7-19(28)30)17-5-1-2-6-18(17)29(21)27-26-22/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBOUKITXBOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl group and the pyrrolidin-2-one moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazolin Derivatives with Anti-Inflammatory Activity
- 5-[2-(4-Bromo-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K13) :
- Structure : Lacks the pyrrolidin-2-one group but includes a piperazine ring and bromophenylvinyl substituent.
- Activity : Exhibits anti-inflammatory properties, supported by IR and NMR data (NH bending at 1593.79 cm⁻¹, aromatic protons at δ 7.9–6.7 ppm) .
- Key Difference : The absence of pyrrolidin-2-one may reduce conformational flexibility compared to the target compound.
Pyrrolidin-2-one-Containing Derivatives with Adrenergic Activity
- 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7): Structure: Shares the pyrrolidin-2-one-propyl linker but replaces the triazoloquinazolin core with a piperazine-chlorophenyl group. Activity: Binds alpha1-adrenoceptors (pKi = 7.13) and demonstrates antiarrhythmic effects (ED50 = 1.0 mg/kg) . Key Difference: The triazoloquinazolin-sulfonyl group in the target compound may confer distinct binding interactions compared to arylpiperazine derivatives.
Sulfonyl-Modified Triazoloquinazolin Analogs
- 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Structure: Features a benzenesulfonyl group and ethoxyphenylamine substituent but lacks the pyrrolidin-2-one-propyl chain. Activity: No direct data, but sulfonyl groups in similar compounds enhance solubility and receptor affinity . Key Difference: The bromine atom in the target compound’s sulfonyl group may increase lipophilicity (XlogP = 3.2 vs. ~2.5 for non-brominated analogs) .
Neuroprotective Triazoloquinazolin Derivatives
- CN007 : A neuroprotective agent with a triazole-pyrimidine core linked to pyrrolidin-2-one.
- Structure : Shares the pyrrolidin-2-one motif but integrates a morpholine-pyrimidine system instead of triazoloquinazolin.
- Activity : Protects against paclitaxel-induced neuropathy via microtubule stabilization .
- Key Difference : The triazoloquinazolin-sulfonyl group in the target compound may offer unique microtubule-binding interactions.
Comparative Data Table
Biological Activity
The compound 1-(3-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl) pyrrolidin-2-one is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : Utilizing click chemistry methods to construct the triazole moiety.
- Sulfonylation : Introducing the bromobenzenesulfonyl group to enhance solubility and biological activity.
- Pyrrolidine Formation : Cyclization to form the pyrrolidine structure, which is crucial for biological interaction.
Anticancer Properties
Recent studies have evaluated the anticancer properties of related compounds featuring triazole and quinazoline structures. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines including:
- MCF-7 (breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
These studies often employ assays such as MTT and flow cytometry to assess cell viability and apoptosis induction. The mechanism of action typically involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways .
Antimicrobial Activity
Compounds featuring similar structural motifs have also been investigated for their antimicrobial properties. Notably, derivatives containing sulfonamide groups have exhibited activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial protein synthesis and disruption of cell wall integrity .
Case Study 1: Anticancer Activity Assessment
In a study published in 2014, a series of triazole-based compounds were synthesized and evaluated for their anticancer activities. Among these, a compound structurally related to our target compound demonstrated IC50 values in the low micromolar range against MCF-7 cells. Further mechanistic studies indicated that these compounds induce apoptosis through mitochondrial pathway activation .
Case Study 2: Antimicrobial Efficacy
Another study focused on sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of a sulfonyl group significantly enhances antibacterial activity, likely due to improved interaction with bacterial enzymes .
Data Summary
| Activity Type | Tested Cell Lines/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7, SW480, A549 | 5 - 15 | G2/M arrest, apoptosis |
| Antimicrobial | S. aureus, E. coli | 10 - 30 | Inhibition of protein synthesis |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
